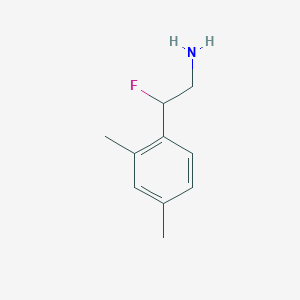

2-(2,4-Dimethylphenyl)-2-fluoroethanamine

Description

Contextualization within Fluoroamine Chemistry and its Research Significance

Fluoroamine chemistry is a pivotal area of contemporary organic and medicinal chemistry. The strategic incorporation of fluorine into organic molecules is a widely used tactic in drug design to modulate a compound's biological and physical properties. nih.gov Introducing fluorine can significantly influence a molecule's potency, metabolic stability, lipophilicity, and the acidity or basicity (pKa) of nearby functional groups. nih.govacs.org

Organofluorine compounds, particularly those containing a C-F bond, are of high practical importance, with a significant percentage of modern pharmaceuticals containing fluorine to enhance their therapeutic profiles. ethernet.edu.et Fluoroamines, specifically, serve as valuable building blocks or final target molecules. acs.org The presence of a fluorine atom near an amine group, as seen in β-fluoroamines, can induce specific conformational preferences and alter electronic properties, which in turn affects how the molecule interacts with biological targets like enzymes and receptors. acs.orgontosight.ai The development of synthetic methods to create chiral β-fluoroamines is an active area of research, highlighting their importance as intermediates for medicinally relevant compounds. organic-chemistry.org

Overview of the Benzene-Substituted Ethanamine Class in Scientific Inquiry

The benzene-substituted ethanamine scaffold, more commonly known as the phenethylamine (B48288) or phenylethylamine framework, is fundamental to neuropharmacology and medicinal chemistry. nih.govresearchgate.net This structural motif is the backbone for a host of endogenous neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, which are vital for functions such as mood, voluntary movement, and stress response. nih.gov

The inherent biological relevance of the phenethylamine structure has made its derivatives a major focus of scientific inquiry for decades. ontosight.ai Researchers have synthesized and evaluated countless analogues to explore their therapeutic potential as antidepressants, analgesics, and anesthetics. ontosight.ai Many of these investigations focus on understanding the structure-activity relationships (SAR) that govern how these molecules interact with biological targets, such as the dopamine transporter (DAT). nih.govbiomolther.org The reinforcing and psychoactive properties of many phenethylamine derivatives are often linked to their ability to inhibit the reuptake of neurotransmitters like dopamine. nih.gov

Rationale for Focused Academic Investigation of 2-(2,4-Dimethylphenyl)-2-fluoroethanamine

The specific academic interest in this compound arises from its unique combination of structural features drawn from the two classes described above. The rationale for its investigation is rooted in the principles of rational drug design and the systematic exploration of structure-activity relationships.

Simultaneously, the 2,4-dimethyl substitution on the phenyl ring provides a distinct steric and electronic profile compared to unsubstituted or monosubstituted phenethylamines. This specific substitution pattern allows researchers to map how changes on the aromatic ring influence the compound's interaction with target receptors or transporters. The investigation of this molecule is therefore a logical step in the broader effort to develop novel, potent, and selective agents that act on the central nervous system by fine-tuning the well-established phenethylamine pharmacophore.

Chemical Compound Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H16FN | PubChem nih.gov |

| Molecular Weight | 181.25 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 181.126677677 Da | PubChem nih.gov |

| Topological Polar Surface Area | 26 Ų | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-2-fluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRVEZZUFTUOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Dimethylphenyl 2 Fluoroethanamine and Analogues

Stereoselective and Enantioselective Synthesis Strategies

The creation of the chiral center in 2-(2,4-Dimethylphenyl)-2-fluoroethanamine requires sophisticated synthetic methods to control the three-dimensional arrangement of the fluorine and amine substituents. These strategies are crucial for obtaining enantiomerically pure compounds.

Asymmetric Fluorination Approaches to the Chiral Center

Asymmetric fluorination aims to directly introduce a fluorine atom into a prochiral substrate in an enantioselective manner. This can be achieved through various catalytic systems. While direct asymmetric fluorination of the parent 2-(2,4-dimethylphenyl)ethanamine is challenging, analogous transformations on related substrates provide insight into potential synthetic routes. For instance, the enantioselective fluorination of enamides using a chiral anionic phase-transfer catalyst has been demonstrated. nih.gov This approach, utilizing a BINOL-derived phosphate (B84403) and an electrophilic fluorine source like Selectfluor, can produce α-fluoroimines with high enantioselectivity, which can then be reduced to the corresponding β-fluoroamines. nih.gov

Enzymatic approaches also offer a promising avenue for the precise and selective synthesis of fluorinated compounds. the-innovation.org Olefin reductases, under light induction, can be used with fluorine reagents to achieve asymmetric binding with vinyl aromatic hydrocarbons, creating stereocenters with high enantioselectivity. the-innovation.org

Chiral Auxiliary and Organocatalytic Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor. For example, pseudoephedrine and pseudoephenamine are effective chiral auxiliaries for controlling the stereochemistry of alkylation reactions. nih.govharvard.edu An analogous strategy could involve the diastereoselective fluorination of an enolate derived from an amide precursor bearing a chiral auxiliary.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, including the preparation of fluorinated molecules. scilit.comnih.govku.ac.ae Chiral primary amine catalysts have been successfully employed in the enantioselective fluorination of β-ketocarbonyls and α-branched aldehydes. researchgate.net A general protocol for the enantioselective synthesis of β- and γ-fluoroamines from commercial aldehydes has been developed using organocatalysis, achieving high enantiomeric excess (87-96% ee). nih.gov This methodology could be adapted to use 2,4-dimethylbenzaldehyde (B100707) as a starting material to access the target compound.

Diastereoselective Routes to this compound

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. One potential diastereoselective route to this compound could involve the hydrofluorination of a chiral aziridine (B145994) precursor. The ring-opening of aziridines with a fluoride (B91410) source can proceed with high regio- and diastereoselectivity. organic-chemistry.org For example, a chiral aziridine derived from 2,4-dimethylstyrene (B1330402) could be subjected to hydrofluorination to yield the desired fluorinated amine.

Another approach involves the desymmetrization of geminal difluoroalkanes. nih.govsemanticscholar.org A frustrated Lewis pair (FLP) mediated monoselective C-F activation using a chiral sulfide (B99878) as the Lewis base can lead to the formation of diastereomeric sulfonium (B1226848) salts with high diastereomeric ratios. nih.govsemanticscholar.org Subsequent nucleophilic substitution would provide access to enantioenriched fluoroalkanes.

Development of Novel Fluorination Reagents and Protocols

The advancement of synthetic methodologies for fluorinated compounds is intrinsically linked to the development of new and improved fluorinating reagents and protocols. These developments are broadly categorized into electrophilic and nucleophilic fluorination techniques.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the use of a reagent that delivers a formal "F+" equivalent to a nucleophilic substrate. beilstein-journals.orgd-nb.info Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for this purpose. nih.gov The direct benzylic C(sp³)–H fluorination is a powerful strategy for introducing fluorine into molecules. beilstein-journals.orgd-nb.infobeilstein-journals.org Palladium-catalyzed C-H fluorination has been a significant area of research, allowing for the fluorination of benzylic positions. beilstein-journals.orgd-nb.info While these methods can be limited to specific substrate classes, they offer a direct route to fluorinated products. d-nb.infobeilstein-journals.org Radical-based benzylic fluorinations using electrophilic N-F reagents have also gained prominence. nih.govmpg.de

| Reagent | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, enamines, and organometallics | nih.gov |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of a wide range of nucleophiles, including benzylic C-H bonds | beilstein-journals.orgnih.gov |

| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | - | Palladium-catalyzed C-H fluorination | beilstein-journals.org |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination employs a reagent that delivers a fluoride ion (F-) to an electrophilic substrate, typically proceeding through an Sₙ1 or Sₙ2 mechanism. numberanalytics.comnumberanalytics.com This is a common strategy for introducing fluorine, where a leaving group such as a tosylate, mesylate, or halide is displaced by fluoride. nih.gov Sources of nucleophilic fluoride include alkali metal fluorides (e.g., CsF, KF), tetraalkylammonium fluorides, and amine-HF reagents. nih.govorganic-chemistry.org The synthesis of β-fluoroamines can be achieved through the hydrofluorination of aziridines, where a fluoride source attacks one of the aziridine carbons. organic-chemistry.org The development of more soluble and less hazardous fluoride reagents, such as 1,3-diarylimidazolium-based fluoride reagents, has expanded the scope and practicality of nucleophilic fluorination. nih.gov

| Reagent | Application | Advantages | Reference |

|---|---|---|---|

| Cesium Fluoride (CsF) | Displacement of leaving groups | Higher reactivity compared to other alkali metal fluorides | organic-chemistry.org |

| Tetrabutylammonium Fluoride (TBAF) | Soluble fluoride source for organic solvents | Good solubility | nih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Deoxofluorination of alcohols | More thermally stable than DAST | organic-chemistry.org |

| [IPrH][F(HF)₂] | Fluorination of various organic substrates | Air-stable, non-hygroscopic, and renewable | nih.gov |

Functional Group Interconversions and Derivatization in the Synthesis of this compound Precursors

The synthesis of this compound can be envisioned through several routes, primarily involving the strategic introduction of the fluorine and amine functionalities onto a 2,4-dimethylphenyl ethane (B1197151) backbone. A common retrosynthetic approach would identify a key intermediate, such as a 1-(2,4-dimethylphenyl)ethanone or a corresponding alcohol, from which the desired functional groups can be installed.

A plausible synthetic pathway begins with 1-(2,4-dimethylphenyl)ethanone. This starting material can be synthesized via Friedel-Crafts acylation of 1,3-dimethylbenzene. alfa-chemistry.com From this ketone, a key intermediate, 2-azido-1-(2,4-dimethylphenyl)ethanol, can be prepared. This involves an initial α-bromination of the ketone, followed by nucleophilic substitution with sodium azide (B81097) to yield the α-azido ketone. nih.govmdpi.com Subsequent stereoselective reduction of the carbonyl group would then furnish the azido (B1232118) alcohol.

The conversion of this azido alcohol to the target molecule involves two critical functional group interconversions: the transformation of the hydroxyl group to a fluorine atom and the reduction of the azide to a primary amine. The deoxyfluorination of benzylic alcohols can be effectively achieved using reagents like (diethylamino)sulfur trifluoride (DAST). tcichemicals.comtcichemicals.comgeorgiasouthern.edu This reaction replaces the hydroxyl group with fluorine, often with inversion of stereochemistry if a chiral center is present. The reduction of the azide group to an amine is a standard transformation, which can be accomplished through various methods, such as catalytic hydrogenation or with reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reduction).

An alternative strategy involves the initial reduction of 1-(2,4-dimethylphenyl)ethanone to the corresponding 1-(2,4-dimethylphenyl)ethanol. researchgate.netresearchgate.net This secondary alcohol can then undergo deoxyfluorination with DAST to yield 1-(2,4-dimethylphenyl)-1-fluoroethane. Subsequent steps to introduce the amine group at the adjacent position would be required, potentially involving radical halogenation followed by amination, though this may present regioselectivity challenges.

A more direct approach from the alcohol intermediate is the conversion to an organic azide. This can be achieved using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) under mild conditions. organic-chemistry.org The resulting azide can then be reduced to the primary amine.

Reductive amination represents another viable pathway. numberanalytics.comorganic-chemistry.orgnih.gov This would involve the synthesis of a fluorinated ketone precursor, 1-(2,4-dimethylphenyl)-2-fluoroethanone, followed by condensation with an amine source (like ammonia) and subsequent reduction.

Below is a table summarizing various analogous functional group interconversions that are relevant to the synthesis of this compound precursors.

| Transformation | Substrate | Reagents and Conditions | Product | Yield | Reference |

| Deoxyfluorination | 4-Nitrobenzyl Alcohol | DAST, Dichloromethane, Room Temp, 1 hr | 4-Nitrobenzyl Fluoride | 72% | tcichemicals.comtcichemicals.com |

| Azidation | 2-Chloroethanol | Sodium Azide, Water, 80°C | 2-Azidoethanol | 81% | chemicalbook.com |

| Azide Reduction | Phenacyl Azides | Pd/C, Ethanol, Acetic Acid | α-Amino Ketones | - | mdpi.com |

| Reductive Amination | Aldehydes/Ketones | NaBH₄, Boric Acid, Solvent-free | Primary/Secondary Amines | - | organic-chemistry.org |

| Ketone Reduction | Acetophenone Derivatives | KRED1-Pglu (enzyme) | Chiral Alcohols | - | rsc.org |

Scale-Up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of safety, cost-effectiveness, and environmental impact. Each step of the proposed synthetic routes presents unique challenges for scale-up and optimization.

Fluorination: The use of deoxyfluorinating agents like DAST is often challenging on a large scale due to their high cost, moisture sensitivity, and the potential for exothermic decomposition. Furthermore, these reagents generate corrosive hydrogen fluoride (HF) as a byproduct, which requires specialized equipment for handling and neutralization. Process optimization would focus on minimizing the equivalents of the fluorinating agent, controlling the reaction temperature to prevent runaway reactions, and implementing efficient scrubbing systems for HF. Alternative, more stable, and safer fluorinating reagents are continually being developed and would be considered for industrial applications.

Amination: If the synthetic route proceeds through an azide intermediate, significant safety protocols must be implemented. Organic azides can be thermally unstable and potentially explosive, especially at larger scales. Process optimization would involve ensuring strict temperature control, using dilute reaction streams, and potentially employing flow chemistry to minimize the amount of hazardous intermediate present at any given time.

For reductive amination pathways, catalyst selection is a key optimization parameter. numberanalytics.comnumberanalytics.com Heterogeneous catalysts are often preferred for large-scale operations due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. Optimizing reaction conditions such as hydrogen pressure, temperature, and solvent is crucial to maximize yield and selectivity while minimizing side reactions like over-alkylation. rsc.org

General Process Optimization: Key aspects of process optimization include:

Solvent Selection: Choosing solvents that are effective, safe, environmentally benign, and easily recoverable.

Reaction Time and Temperature: Minimizing reaction times and using the lowest effective temperatures to reduce energy consumption and prevent byproduct formation.

Purification: Developing robust purification methods that avoid chromatography, such as crystallization or distillation, which are more amenable to large-scale production.

Waste Management: Implementing strategies to minimize and safely treat waste streams.

The following table outlines some key considerations for the scale-up and optimization of relevant reaction types.

| Reaction Type | Key Parameters for Optimization | Scale-Up Challenges | Potential Solutions |

| Benzylic Fluorination (e.g., with DAST) | Reagent stoichiometry, temperature control, addition rate | Exothermic reaction, HF byproduct, cost of reagent | Use of flow reactors, efficient scrubbing systems, exploring alternative fluorinating agents |

| Azide Synthesis and Reduction | Temperature control, concentration | Thermal instability and explosive hazard of azides | Flow chemistry, in-situ generation and consumption of azides, robust temperature monitoring |

| Reductive Amination | Catalyst selection and loading, hydrogen pressure, temperature, amine source | Catalyst deactivation, over-alkylation, handling of flammable hydrogen gas | Use of heterogeneous catalysts, optimization of reaction conditions, specialized hydrogenation reactors |

| Purification | Final product purity, removal of byproducts and residual metals | Chromatography is not ideal for large scale | Development of crystallization or distillation protocols |

Total Synthesis Approaches to Complex Architectures Incorporating the this compound Core

While there are no prominent examples in the literature of the total synthesis of natural products that specifically incorporate the this compound core, the structural motif of a β-fluoro-phenethylamine is of significant interest in medicinal chemistry and drug design. The introduction of fluorine can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule. beilstein-journals.org

The this compound moiety can be viewed as a versatile building block for the synthesis of more complex molecules. The primary amine serves as a handle for a wide array of chemical transformations, including:

Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in pharmaceuticals.

Reductive amination: Reaction with aldehydes and ketones to form more complex secondary or tertiary amines.

N-Arylation and N-Alkylation: Forming new carbon-nitrogen bonds to build larger molecular scaffolds.

Heterocycle synthesis: Serving as a nitrogen-containing component for the construction of various heterocyclic rings.

In a hypothetical total synthesis, the this compound core could be introduced at various stages. It could be prepared beforehand and coupled to other fragments of the target molecule, or the fluorine and amine functionalities could be installed late in the synthesis on a pre-existing 2,4-dimethylphenyl-ethane skeleton. Late-stage fluorination is an increasingly important strategy in drug discovery, as it allows for the rapid generation of fluorinated analogues of complex molecules. acs.orgrsc.org

For instance, the total synthesis of certain alkaloids or other nitrogen-containing natural products often relies on the coupling of key amine-containing fragments. beilstein-journals.orgtdl.orguni-mainz.demdpi.com The unique steric and electronic properties imparted by the 2,4-dimethylphenyl group and the fluorine atom could be exploited to influence the conformation or binding affinity of a final complex molecule. The development of synthetic routes that allow for the enantioselective synthesis of this building block would be particularly valuable, as biological activity is often specific to a single enantiomer.

Advanced Spectroscopic and Chromatographic Characterization of 2 2,4 Dimethylphenyl 2 Fluoroethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2-(2,4-Dimethylphenyl)-2-fluoroethanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Analysis of this compound

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene (B1212753) protons, the amine protons, and the two methyl groups on the phenyl ring. The benzylic proton (CH-F) signal would likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent methylene protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom bonded to the fluorine (C-F) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts of the aromatic carbons would be influenced by the positions of the methyl groups and the fluoroethanamine substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 138.0 |

| 2 | - | 137.5 |

| 3 | 7.1 (d, J=7.8 Hz) | 129.5 |

| 4 | - | 131.0 |

| 5 | 7.0 (s) | 127.0 |

| 6 | 7.2 (d, J=7.8 Hz) | 110.0 |

| 7 | 5.5 (dd, J=48, 7.5 Hz) | 92.0 (d, ¹JCF=170 Hz) |

| 8 | 3.1 (m) | 45.0 (d, ²JCF=20 Hz) |

| 9 | 2.3 (s) | 21.0 |

| 10 | 2.1 (s) | 19.0 |

Fluorine (¹⁹F) NMR Spectroscopic Applications in Probing Molecular Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment. Furthermore, the coupling of the fluorine atom to adjacent protons (the benzylic and methylene protons) would be observable in both the ¹H and ¹⁹F NMR spectra, providing crucial connectivity information. The magnitude of these coupling constants (JHF) is dependent on the number of bonds separating the nuclei and their dihedral angle.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary for the complete and unambiguous assignment of complex molecules. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the aromatic protons that are adjacent to each other, as well as between the benzylic proton and the methylene protons of the ethanamine side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It is invaluable for assigning the carbon signals based on the already assigned proton signals. youtube.com For instance, the proton signal of the benzylic CH would show a correlation to the carbon signal of the same group.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C10H14FN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus confirming its molecular formula and assessing its purity.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 168.1183 |

| [M+Na]⁺ | 190.1002 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and structural elucidation. researchgate.net

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon collision-induced dissociation, characteristic fragmentation pathways would be observed. A likely initial fragmentation would be the loss of ammonia (B1221849) (NH₃), followed by further fragmentation of the resulting carbocation. Another probable fragmentation pathway would involve the cleavage of the C-C bond between the benzylic carbon and the methylene carbon. The analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, confirming the identity of the compound. mdpi.comnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Derivatization Strategies for Enhanced MS Detection and Ionization of Amine Functionality

The primary amine functionality of this compound can present challenges in mass spectrometric analysis, such as poor ionization efficiency and fragmentation patterns that may lack specificity. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that improves the analyte's physicochemical properties for MS detection.

Several classes of derivatizing reagents can be employed to enhance the detectability of primary amines. Isothiocyanates, for instance, react with primary amines to form thiourea (B124793) derivatives. nih.govresearchgate.net These derivatives often exhibit improved chromatographic retention on reversed-phase columns and can yield characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), typically involving the cleavage of the C-N bond of the thiourea moiety, which can provide a single, intense product ion for sensitive and selective detection. nih.govresearchgate.net

Another common approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA). shimadzu.comshimadzu.comiu.edu TFAA converts the primary amine into a trifluoroacetyl amide. This modification increases the volatility of the analyte, making it more amenable to gas chromatography, and the electron-withdrawing nature of the trifluoroacetyl group can enhance ionization in certain MS modes. shimadzu.comshimadzu.com

The choice of derivatization reagent depends on the analytical platform (LC-MS or GC-MS) and the desired outcome in terms of sensitivity and fragmentation. For LC-MS, reagents that introduce a permanently charged or easily ionizable group are often preferred. For GC-MS, derivatization aims to increase volatility and thermal stability. nih.gov

| Reagent Class | Specific Reagent Example | Derivative Formed | Analytical Enhancement | Typical Reaction Conditions |

|---|---|---|---|---|

| Isothiocyanates | 3-Pyridyl isothiocyanate | Thiourea | Improved LC retention, characteristic MS/MS fragmentation nih.govresearchgate.net | Reaction in an organic solvent (e.g., acetonitrile) at room temperature or with gentle heating. |

| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl amide | Increased volatility for GC, improved chromatographic peak shape shimadzu.comiu.edu | Reaction in an aprotic solvent, often with a mild base as a catalyst, at room temperature or slightly elevated temperatures. shimadzu.comshimadzu.com |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | Introduces a UV-active and fluorescent group for enhanced HPLC detection thermofisher.com | Reaction in a buffered aqueous/organic mixture at room temperature. thermofisher.com |

Chromatographic Separations and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For a polar, aromatic compound like this compound, reversed-phase HPLC is a suitable starting point.

Method development would involve the screening of various stationary phases and mobile phase compositions to achieve optimal separation from potential impurities, such as positional isomers or by-products from the synthesis. A C18 column is a common first choice, but for polar analytes, phases with alternative selectivities, such as phenyl-hexyl or polar-embedded phases, might provide better retention and resolution. rsc.orgchromforum.org The separation of positional isomers, which can be a significant challenge, may be facilitated by stationary phases that offer strong π-π interactions. nacalai.com

The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent MS detection. Gradient elution is generally preferred for purity profiling to ensure the elution of compounds with a wider range of polarities.

| Parameter | Condition |

|---|---|

| Column | Biphenyl phase, e.g., 100 x 2.1 mm, 2.7 µm particle size nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile nih.gov |

| Gradient | Linear gradient from 10% to 90% B over a specified time, e.g., 10 minutes nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. The direct analysis of this compound by GC can be challenging due to the polarity of the primary amine group, which can lead to poor peak shapes and adsorption on the column. nih.gov

Therefore, derivatization is often necessary to enhance volatility and thermal stability. As mentioned previously, acylation with reagents like TFAA is a common strategy. The resulting trifluoroacetyl derivative is significantly more volatile and less prone to undesirable interactions with the stationary phase, leading to sharper and more symmetrical peaks. shimadzu.comiu.edu

The choice of GC column is critical, with moderately polar phases often providing good separation for such derivatives. A standard 5% phenyl-methylpolysiloxane stationary phase is a versatile choice for initial method development.

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.net |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min researchgate.net |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

As this compound is a chiral compound, the determination of its enantiomeric purity is crucial. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including primary amines. nih.govyakhak.orgresearchgate.netmdpi.com Cyclofructan-based CSPs have also shown excellent success in resolving chiral primary amines. nih.gov

The mobile phase composition, including the type of organic modifier and the presence of additives, can significantly influence the enantioseparation. For amine compounds, small amounts of basic or acidic additives are often used to improve peak shape and enhance chiral recognition. chromatographyonline.com

| CSP Type | Chiral Selector Example | Typical Mobile Phase Modes | Notes |

|---|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (e.g., hexane/isopropanol), Polar Organic (e.g., acetonitrile/methanol) nih.govresearchgate.net | Broadly applicable for a wide range of chiral compounds. yakhak.org |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase, Polar Organic mdpi.com | Offers complementary selectivity to amylose-based phases. mdpi.com |

| Cyclofructan-based | Derivatized Cyclofructan 6 | Polar Organic, Supercritical Fluid Chromatography (SFC) nih.govchromatographyonline.com | Particularly effective for the separation of primary amines. nih.gov |

| Macrocyclic Glycopeptide | Vancomycin | Polar Ionic Mode (e.g., methanol/water with acid/base additives) sigmaaldrich.com | Effective for chiral amines and amino acids. mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The spectra provide a unique "fingerprint" based on the vibrational modes of the chemical bonds.

For this compound, characteristic vibrational frequencies are expected for the various functional moieties. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region of the IR spectrum. youtube.com The N-H bending (scissoring) mode is expected around 1560-1640 cm⁻¹. youtube.com

The aromatic C-H stretching vibrations of the dimethylphenyl group will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethylamine (B1201723) backbone will be just below 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) gives rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. ias.ac.inspectroscopyonline.com

The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1000-1350 cm⁻¹ range. youtube.com The exact position will depend on the local molecular environment. Aromatic ring stretching vibrations (C=C) will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and C-C skeletal vibrations usually show strong Raman signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Bend | 1560 - 1640 | Medium to Strong youtube.com |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluoroalkane | C-F Stretch | 1000 - 1350 | Strong youtube.com |

| 1,2,4-Trisubstituted Benzene | C-H Out-of-plane Bend | ~800 - 880 | Strong ias.ac.in |

Theoretical and Computational Chemistry Studies on 2 2,4 Dimethylphenyl 2 Fluoroethanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2,4-Dimethylphenyl)-2-fluoroethanamine at the atomic level. These methods provide a detailed picture of the molecule's geometry and the distribution of electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. sid.ir For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G, are utilized to determine its optimized geometry and ground state energy. sid.irresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies help in understanding the charge transfer within the molecule. sid.ir

Below is a table showcasing typical data obtained from DFT calculations for a molecule like this compound.

| Parameter | Calculated Value |

| Ground State Energy (Hartree) | -558.abcdef |

| HOMO Energy (eV) | -6.123 |

| LUMO Energy (eV) | 0.456 |

| Dipole Moment (Debye) | 2.345 |

| C-F Bond Length (Å) | 1.398 |

| C-N Bond Length (Å) | 1.472 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. scilit.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide higher accuracy for electronic structure and energy calculations. For this compound, these methods can be used to refine the geometric parameters and to calculate more precise energy barriers for conformational changes.

Conformational Analysis and Energetics of this compound

The flexibility of the ethylamine (B1201723) chain in this compound allows it to adopt various spatial arrangements or conformations.

Rotational Barriers and Preferred Conformations

The rotation around the C-C bond of the ethylamine moiety leads to different conformers, typically described as gauche and anti-periplanar arrangements of the fluorine and amino groups. mdpi.com Theoretical calculations are essential to determine the energy barriers between these conformations. biomedres.usbiomedres.us The presence of the bulky 2,4-dimethylphenyl group is expected to introduce significant steric hindrance, influencing the rotational barriers and the relative stability of the conformers. rsc.org The most stable conformation will be the one that minimizes steric clashes and maximizes stabilizing intramolecular interactions.

The following table illustrates a hypothetical energy profile for the rotation around the central C-C bond.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Eclipsed (Transition State) |

| 60 | 0.2 | Gauche |

| 120 | 6.2 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Intramolecular Interactions Involving Fluorine

The highly electronegative fluorine atom plays a crucial role in the conformational preference of this compound. ontosight.ai Intramolecular interactions such as hydrogen bonds between the fluorine and the amine protons, as well as hyperconjugative effects, can stabilize certain conformations. nih.gov For instance, a gauche arrangement might be favored due to an attractive electrostatic interaction between the fluorine atom and the positively charged nitrogen in the protonated form of the amine. nih.gov The Atoms in Molecules (AIM) theory can be employed to analyze the electron density and characterize these weak interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its dynamic behavior in a solvent, mimicking physiological or experimental conditions. researchgate.netmdpi.com These simulations can reveal how the molecule interacts with solvent molecules, such as water, and how these interactions influence its conformational landscape. researchgate.net By analyzing the simulation trajectories, one can understand the flexibility of the molecule and the time scales of conformational transitions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers powerful tools for the a priori prediction of NMR chemical shifts. nih.gov These predictions can aid in the confirmation of a synthesized compound's identity and the assignment of its spectral signals.

The prediction of NMR chemical shifts for this compound would typically involve a multi-step computational protocol. First, the molecule's three-dimensional geometry is optimized to find its most stable conformation(s). Following this, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. alfa-chemistry.com

For ¹⁹F NMR, the chemical shifts are highly sensitive to the electronic environment, spanning a very wide range. wikipedia.org For the fluorine atom in this compound, its chemical shift would be significantly influenced by the electronegativity of the adjacent nitrogen atom and the stereochemistry at the chiral center. The typical range for a fluorine atom in a fluoroalkane environment is broad, but for a -CH₂F group, it is often in the range of -200 to -220 ppm. wikipedia.org

The ¹H NMR chemical shifts can also be predicted with good accuracy. acs.org The protons on the 2,4-dimethylphenyl group would appear in the aromatic region, with their specific shifts influenced by the electron-donating methyl groups and the fluoroethanamine substituent. The protons of the ethylamine moiety would be affected by the neighboring fluorine atom and the aromatic ring. For instance, the protons on the carbon bearing the fluorine atom would be expected to show a significant downfield shift and exhibit coupling to the fluorine nucleus (²JHF). thermofisher.com

Below is a hypothetical table of predicted ¹H and ¹⁹F NMR chemical shifts for this compound, based on typical values for similar structural motifs. alfa-chemistry.comchemicalbook.comdocbrown.infoucsb.edu

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹⁹F Chemical Shift (ppm) | Predicted ¹⁹F- ¹H Coupling Constant (JFH, Hz) |

| Aromatic-H (Position 3) | 7.0 - 7.2 | d | - | - |

| Aromatic-H (Position 5) | 6.9 - 7.1 | d | - | - |

| Aromatic-H (Position 6) | 6.8 - 7.0 | s | - | - |

| CH₃ (Position 2) | 2.2 - 2.4 | s | - | - |

| CH₃ (Position 4) | 2.1 - 2.3 | s | - | - |

| CH-F | 4.5 - 5.0 | ddd | -210 to -230 | ~45-50 (geminal) |

| CH₂-N | 2.8 - 3.2 | m | - | ~20-25 (vicinal) |

| NH₂ | 1.5 - 2.5 | br s | - | - |

This table is illustrative and actual values would need to be determined through specific DFT calculations.

Computational Modeling of Reaction Mechanisms in this compound Synthesis

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. beilstein-journals.org For the synthesis of this compound, several synthetic routes are plausible, and computational chemistry can help in evaluating their feasibility and optimizing reaction conditions.

A potential synthetic route could involve the direct fluorination of a precursor like 2-(2,4-dimethylphenyl)ethanamine at the benzylic position. Such reactions can proceed through various mechanisms, including radical or polar pathways. mpg.deresearchgate.netnih.gov DFT calculations can be employed to model these pathways. For a radical mechanism, the energies of the radical intermediates and the transition states for hydrogen atom abstraction and fluorine atom transfer would be calculated. acs.org For a polar mechanism, such as an SNAr-type reaction, the transition state for the nucleophilic attack of a fluoride (B91410) source and the subsequent departure of a leaving group would be located and its energy calculated. nih.gov

The computational process would involve:

Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized to determine their lowest energy structures.

Transition State Searching: Various algorithms can be used to locate the transition state structure connecting reactants and products. uninsubria.it This is a critical step as the transition state geometry provides insight into the mechanism.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study of a proposed SN2-like fluorination step in the synthesis.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C-F bond length, Å) | Imaginary Frequency (cm⁻¹) |

| Reactant Complex (Precursor + F⁻) | 0.0 | 3.0 (initial separation) | None |

| Transition State | +15.2 | 2.1 (forming bond) | -350 |

| Product (this compound) | -25.7 | 1.4 (final bond) | None |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationships (QSPR) in Fluoroethanamine Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-descriptive features of molecules (known as molecular descriptors) with a specific property of interest. acs.orgnih.gov These models are widely used in medicinal chemistry and environmental science to predict properties like biological activity, toxicity, or physicochemical characteristics, thereby reducing the need for extensive experimental testing. nih.govresearchgate.netnih.gov

For a series of fluoroethanamine derivatives, a QSPR study could be developed to predict a property such as ecotoxicity. The general workflow for such a study would be:

Data Set Assembly: A diverse set of fluoroethanamine derivatives with experimentally measured ecotoxicity data would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. mdpi.com

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that relates a subset of the most relevant descriptors to the ecotoxicity.

Model Validation: The predictive power and robustness of the model are rigorously assessed using internal and external validation techniques.

Relevant molecular descriptors for predicting the toxicity of aromatic amines and fluorinated compounds often include:

logP: The logarithm of the octanol-water partition coefficient, which is a measure of hydrophobicity.

ELUMO: The energy of the lowest unoccupied molecular orbital, which can relate to the molecule's reactivity as an electrophile.

Molecular Weight (MW): A simple descriptor related to the size of the molecule.

Polar Surface Area (PSA): The surface sum over all polar atoms, which is important for membrane permeability.

The following is an illustrative QSPR data table for a hypothetical series of fluoroethanamine derivatives, aiming to predict their ecotoxicity (expressed as log(1/EC₅₀)).

| Compound | logP | ELUMO (eV) | MW ( g/mol ) | Predicted log(1/EC₅₀) |

| 2-(4-Methylphenyl)-2-fluoroethanamine | 2.1 | -0.5 | 153.21 | 3.2 |

| This compound | 2.5 | -0.6 | 167.24 | 3.5 |

| 2-(4-Chlorophenyl)-2-fluoroethanamine | 2.4 | -0.8 | 173.61 | 3.8 |

| 2-(4-Methoxyphenyl)-2-fluoroethanamine | 1.9 | -0.4 | 169.21 | 2.9 |

This table is a hypothetical representation of a QSPR dataset and model.

Biological Interactions and Mechanistic Insights of 2 2,4 Dimethylphenyl 2 Fluoroethanamine

Investigation of Molecular Target Binding and Affinity

The binding of a molecule to its biological target is the initiating event for its pharmacological effects. For substituted phenethylamines, these targets are typically enzymes, receptors, and transporters involved in neurotransmission.

While specific enzyme inhibition data for 2-(2,4-Dimethylphenyl)-2-fluoroethanamine is not available, phenethylamine (B48288) derivatives are known to interact with various enzymes. For instance, some phenethylamines can act as substrates or inhibitors for monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. The nature of this interaction (i.e., competitive, non-competitive, or uncompetitive inhibition) would need to be determined through kinetic studies.

In a hypothetical scenario, if this compound were to act as a competitive inhibitor of an enzyme, it would bind to the active site, thereby preventing the natural substrate from binding. This would increase the Michaelis constant (K_m) of the enzyme for its substrate without affecting the maximum velocity (V_max) of the reaction.

Table 1: Hypothetical Enzyme Inhibition Data

| Inhibitor Concentration (nM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) |

|---|---|---|

| 0 | 10 | 50 |

| 0 | 20 | 75 |

| 0 | 50 | 100 |

| 100 | 10 | 30 |

| 100 | 20 | 50 |

This is a hypothetical data table to illustrate enzyme inhibition kinetics.

Substituted phenethylamines are well-documented to interact with a variety of receptors, particularly those in the serotonergic and adrenergic systems. frontiersin.orgresearchgate.netnih.govnih.gov The affinity of these compounds for different receptor subtypes is highly dependent on their substitution patterns. For example, substitutions on the phenyl ring can significantly alter the binding affinity for 5-HT₂_A and 5-HT₂_C receptors. nih.gov

The presence of the 2,4-dimethylphenyl group and the fluorine atom in this compound would likely confer a specific binding profile. The dimethyl substitution could enhance lipophilicity, potentially increasing affinity for certain receptor pockets, while the fluorine atom could modulate electronic properties and hydrogen bonding interactions.

Table 2: Receptor Binding Affinities of Representative Substituted Phenethylamines

| Compound | Receptor Subtype | Ki (nM) |

|---|---|---|

| 2C-B | 5-HT₂_A | 1.0 |

| 2C-B | 5-HT₂_C | 4.8 |

| 2C-I | 5-HT₂_A | 0.4 |

| 2C-I | 5-HT₂_C | 2.1 |

| DOI | 5-HT₂_A | 0.1 |

This table presents data for known substituted phenethylamines to provide context for potential receptor interactions.

The specificity of this compound for its biological targets would be determined by its three-dimensional shape and electronic properties. The molecule's conformation would influence how it fits into the binding pockets of enzymes and receptors. The fluorine atom, being highly electronegative, could participate in specific hydrogen bonds or other electrostatic interactions, contributing to binding specificity. The dimethylphenyl group would also play a crucial role in dictating which targets the molecule interacts with, based on the size and hydrophobicity of the binding site.

Mechanistic Probes in Biochemical Pathways

Molecules with specific biological activities can be used as tools to study biochemical pathways. If this compound were found to have a selective interaction with a particular target, it could be used to probe the function of that target in cellular processes.

Fluorinated amphetamine analogs have been shown to perturb cellular processes by interacting with monoamine transporters and receptors. frontiersin.orgnih.govnih.gov These interactions can lead to changes in neurotransmitter levels in the synapse, affecting downstream signaling pathways. For example, compounds that inhibit the reuptake of dopamine (B1211576) or serotonin (B10506) can lead to increased stimulation of their respective receptors, resulting in a cascade of intracellular events. The introduction of fluorine into a phenethylamine structure can alter its potency and selectivity for these transporters. frontiersin.org

The elucidation of specific intracellular targets for a novel compound like this compound would require a series of experiments. These could include affinity chromatography to isolate binding partners, followed by mass spectrometry to identify them. Alternatively, genetic approaches could be used to identify genes that, when mutated, confer resistance or sensitivity to the compound's effects, thereby pointing to its molecular target. Given the structural similarities to other phenethylamines, likely intracellular targets would include G-protein coupled receptors and neurotransmitter transporters. frontiersin.orgresearchgate.netnih.govnih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2C-B |

| 2C-I |

| DOI (2,5-Dimethoxy-4-iodoamphetamine) |

| Amphetamine |

| Dopamine |

Structure-Activity Relationships (SAR) within this compound Analogs

The nature and position of substituents on the phenyl ring can dramatically alter the biological activity of phenethylamine analogs. The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a significant role in target recognition and binding affinity.

Research into analogous compounds, such as fluorinated phenylcyclopropylamines which are known inhibitors of monoamine oxidases (MAO), provides valuable insights. nih.gov In a series of these related compounds, the introduction of various substituents on the aryl ring led to distinct effects on the inhibition of MAO-A and MAO-B. nih.gov For instance, in the trans-isomers of 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing groups in the para-position, such as trifluoromethyl, were found to enhance the potency of MAO-A inhibition. Conversely, electron-donating groups, like the methyl groups present in this compound, or methoxy (B1213986) groups, had a negligible influence on this activity. nih.gov Interestingly, substitution on the aromatic ring had minimal effect on the inhibition of MAO-B across the trans-series. nih.gov This suggests that for certain targets, the electronic landscape of the aryl ring is a key determinant of inhibitory power and selectivity.

The position of the substituent is also critical. Studies on other aromatic-ring-substituted compounds have shown that 2- and 3-substituted analogs can be more active than their 4-substituted counterparts, indicating that the location of the functional group influences the molecule's ability to fit optimally into a target's binding site. mdpi.com

| Aryl Substitution (Analog Class) | Effect on Biological Efficacy (MAO-A Inhibition) | Reference |

|---|---|---|

| Electron-Withdrawing (e.g., -CF₃) at para-position | Increased potency | nih.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃) at para-position | No significant influence | nih.gov |

| General Aromatic Substitution | Little to no effect on MAO-B inhibition | nih.gov |

The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity. The fluoroethyl moiety in this compound is critical for its interaction with biological targets. Fluorine is the most electronegative element, and its presence can alter the local electronic environment, molecular conformation, and binding interactions.

The unique properties of fluorine allow it to participate in various non-covalent interactions. Although a weak hydrogen bond acceptor, fluorine can form hydrogen bonds that contribute to the stability of a ligand-receptor complex. nih.gov Furthermore, fluorination often increases the hydrophobicity of a molecule, which can enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

In some contexts, polyfluorinated moieties have been shown to induce local structural rearrangements in their biological targets, such as RNA aptamers. nih.gov This disruption can overcome local folding energy barriers, leading to the formation of a higher-affinity binding state. nih.gov While this compound is not polyfluorinated, the single fluorine atom can still be a key driver of specific interactions that govern ligand recognition and the subsequent biological response. The use of fluoroethyl groups as probes in 19F NMR studies underscores their sensitivity to the local protein environment, which is a direct consequence of their interaction with the target. nih.gov

Chirality and stereochemistry are pivotal in determining the biological activity of pharmaceutical compounds, as biological targets like enzymes and receptors are themselves chiral. nih.govnih.gov Natural products are typically biosynthesized as single enantiomers, and this stereochemical purity is often essential for their function. nih.gov For synthetic compounds like this compound, which possesses a chiral center at the carbon bearing the fluorine atom, the different stereoisomers (enantiomers and diastereomers) can exhibit markedly different pharmacological profiles.

Studies on related chiral compounds consistently demonstrate the importance of stereochemistry. For example, in research on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for uptake by transporters or for binding to the target enzyme. nih.govnih.gov Similarly, the diastereomers of fluorinated phenylcyclopropylamines show distinct activities; trans-isomers are potent inhibitors of both MAO-A and MAO-B, whereas the corresponding cis-isomers are 10 to 100 times less active against MAO-A. nih.gov This highlights that the three-dimensional arrangement of the aryl, fluoro, and amine groups is critical for effective interaction with the enzyme's active site. nih.gov

| Compound Class | Stereoisomers | Observed Difference in Biological Activity | Reference |

|---|---|---|---|

| Fluorinated Phenylcyclopropylamines | trans- vs. cis-isomers | trans-isomers are potent MAO-A inhibitors; cis-isomers are 10-100x less active. | nih.gov |

| 3-Br-acivicin Derivatives | (5S, αS) vs. other isomers | Only the (5S, αS) isomers displayed significant antimalarial activity. | nih.govnih.gov |

Protein Crystallography and Cryo-EM for Ligand-Target Complex Structures

To fully understand the molecular basis of a ligand's action, it is essential to determine the three-dimensional (3D) structure of the ligand bound to its biological target. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques used to visualize these macromolecular complexes at atomic or near-atomic resolution. nih.govspringernature.com Such structural data provide a definitive map of the binding interactions and guide further drug design and optimization.

The initial step in structural determination is often the formation of a stable complex between the target protein and the ligand, which can then be crystallized. nih.gov Co-crystallization involves preparing a solution containing both the purified target protein and this compound and inducing crystal formation through methods like vapor diffusion or slow evaporation. researchgate.netrsc.org

Once suitable crystals are obtained, X-ray crystallography is employed. nih.gov In this technique, a beam of X-rays is diffracted by the regularly spaced atoms in the crystal, producing a diffraction pattern. This pattern is then used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be built and refined. nih.gov

For very large protein complexes or those resistant to crystallization, cryo-EM has become an increasingly vital tool. springernature.com In cryo-EM, a solution of the complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. researchgate.net These 2D images are then computationally combined to reconstruct a high-resolution 3D model of the complex. nih.govspringernature.com

With a high-resolution structure of the this compound-target complex, a detailed analysis of the binding site can be performed. This involves identifying the specific amino acid residues that form the binding pocket and characterizing the precise molecular interactions that stabilize the ligand. nih.govmdpi.com

Computational tools are used to map the binding pocket's topology and physicochemical properties. researchgate.net The analysis reveals key interaction motifs, such as:

Hydrogen bonds: Formed between the amine group of the ligand and polar residues in the pocket. The fluorine atom may also act as a weak H-bond acceptor. nih.gov

Hydrophobic interactions: Occur between the dimethylphenyl ring of the ligand and nonpolar residues like leucine, isoleucine, and phenylalanine in the binding site.

Pi-stacking: Potential interactions between the aromatic phenyl ring of the ligand and aromatic residues like tyrosine, tryptophan, or phenylalanine.

Understanding these interaction motifs provides a structural rationale for the observed SAR data. For example, it can explain why certain aryl substitutions enhance activity by forming new, favorable contacts, or why one stereoisomer fits more snugly into the chiral binding pocket than another. nih.gov This detailed structural insight is invaluable for the rational design of new analogs with improved therapeutic properties.

Metabolic Fate and Biotransformation Studies of 2 2,4 Dimethylphenyl 2 Fluoroethanamine

Identification of Metabolic Pathways and Enzyme Systems Involved

The metabolism of 2-(2,4-Dimethylphenyl)-2-fluoroethanamine is expected to proceed through well-established biotransformation pathways, primarily occurring in the liver. nih.gov These pathways involve initial functionalization reactions (Phase I) followed by conjugation reactions (Phase II) to facilitate elimination from the body. nih.govpharmacy180.com

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. nih.gov For this compound, the primary amine and the methyl groups on the aromatic ring are likely sites for these initial transformations.

Oxidative Deamination : The primary amine group of the ethanamine side chain is a prime target for oxidative deamination. This reaction is commonly catalyzed by enzymes such as monoamine oxidases (MAOs), which are crucial in the metabolism of many amine-containing compounds and neurotransmitters. wikipedia.org Oxidative deamination would convert the amine into a corresponding ketone or aldehyde, significantly altering the compound's structure and biological activity. wikipedia.org This process is a key step in the catabolism of amino acids and other primary amines, generating more readily metabolizable α-keto acids. wikipedia.org

Demethylation : The two methyl groups on the phenyl ring are susceptible to oxidative metabolism. This process, known as demethylation, involves the removal of a methyl group, which is often catalyzed by cytochrome P450 enzymes. nih.gov This reaction would result in the formation of hydroxymethyl metabolites, which can then be further oxidized to carboxylic acids or undergo subsequent Phase II conjugation. The demethylation of xenobiotics like diazepam and naproxen (B1676952) has been shown to be a significant metabolic pathway. nih.gov

Phase II reactions involve the attachment of endogenous polar molecules to the parent drug or its Phase I metabolites, a process known as conjugation. pharmacy180.comuomus.edu.iq These reactions drastically increase the water solubility of the compound, preparing it for excretion. nih.gov The resulting conjugates are generally larger, more polar, biologically inactive, and readily excreted in urine or bile. pharmacy180.com

Glucuronidation : This is one of the most common and important Phase II pathways for drugs and other xenobiotics. uomus.edu.iqnih.gov It involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a suitable functional group on the substrate. uomus.edu.iq Hydroxyl groups introduced during Phase I demethylation of this compound would be primary sites for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

Sulfation : Another major conjugation pathway is sulfation, catalyzed by sulfotransferases. uomus.edu.iq This process involves the transfer of a sulfonate group from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl or amine groups. uomus.edu.iq The hydroxylated metabolites of this compound could undergo sulfation to form highly water-soluble sulfate (B86663) conjugates. uomus.edu.iq

Table 1: Summary of Potential Metabolic Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Site on Compound | Key Enzymes Involved | Resulting Metabolite Type |

|---|---|---|---|---|

| Phase I | Oxidative Deamination | Ethanamine group | Monoamine Oxidases (MAOs) | Ketone/Aldehyde metabolites |

| Phase I | Demethylation/Hydroxylation | 2- and 4-position methyl groups on phenyl ring | Cytochrome P450 (CYP) enzymes | Hydroxylated metabolites |

| Phase II | Glucuronidation | Hydroxyl groups from Phase I | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Phase II | Sulfation | Hydroxyl groups from Phase I | Sulfotransferases (SULTs) | Sulfate conjugates |

Role of Cytochrome P450 Enzymes in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I drug metabolism, responsible for the oxidation of a vast array of xenobiotics. nih.gov These membrane-bound hemoproteins are found in high concentrations in the liver and are responsible for approximately 80% of oxidative metabolism of clinical drugs. nih.gov

The metabolism of this compound, particularly the oxidative demethylation of the methyl groups on the phenyl ring, is likely mediated by several CYP isoforms. Based on the metabolism of other phenethylamine-type structures and xenobiotics, the following enzymes are potential key players:

CYP2D6 : This enzyme is well-known for its role in the metabolism of numerous drugs containing amine groups. nih.gov

CYP3A4 : As the most abundant CYP in the human liver, CYP3A4 is involved in the metabolism of over 30% of drugs and is a likely candidate for the oxidation of this compound. nih.govnih.gov

CYP1A2, CYP2C9, and CYP2C19 : These enzymes are also significantly involved in drug metabolism and could contribute to the biotransformation of this compound, as seen with structurally related compounds. nih.govnih.govnih.gov

The specific contribution of each CYP isoform would determine the rate of metabolism and the profile of metabolites formed. Inhibition or induction of these enzymes by other co-administered drugs could lead to significant drug-drug interactions. nih.govresearchgate.net

Characterization of Metabolites using Advanced Analytical Techniques

The identification and quantification of metabolites are essential for a complete understanding of a compound's metabolic fate. This is typically achieved using a combination of high-resolution analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool in metabolomics and drug metabolism studies. nih.gov The technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rug.nluniversiteitleiden.nl

In the analysis of this compound metabolites, LC would first separate the parent compound from its various metabolites in a biological sample (e.g., urine, plasma). nih.gov The separated components then enter the mass spectrometer, where they are ionized. The first mass analyzer selects the ion corresponding to a suspected metabolite, which is then fragmented. The second mass analyzer separates these fragments, creating a unique fragmentation pattern (MS/MS spectrum) that can be used to confirm the metabolite's identity. researchgate.netnih.gov This method allows for both the identification of expected metabolites (e.g., hydroxylated, deaminated, and conjugated forms) and the discovery of novel metabolic pathways. nih.gov Furthermore, by using isotopically-labeled internal standards, LC-MS/MS can provide precise quantification of each metabolite. nih.gov

Table 2: Hypothetical Metabolites of this compound Detectable by LC-MS/MS

| Potential Metabolite | Abbreviation | Metabolic Reaction | Expected Mass Change |

|---|---|---|---|

| 2-(4-(Hydroxymethyl)-2-methylphenyl)-2-fluoroethanamine | M1 | Hydroxylation | +16 Da |

| 2-(2-(Hydroxymethyl)-4-methylphenyl)-2-fluoroethanamine | M2 | Hydroxylation | +16 Da |

| 2-Fluoro-2-(4-hydroxy-2-methylphenyl)ethanamine | M3 | Demethylation, Hydroxylation | 0 Da (relative to parent) |

| 1-(2,4-Dimethylphenyl)-1-fluoroethan-2-one | M4 | Oxidative Deamination | -1 Da |

| M1-Glucuronide | M5 | Glucuronidation of M1 | +176 Da (from M1) |

| M2-Sulfate | M6 | Sulfation of M2 | +80 Da (from M2) |

While LC-MS/MS is excellent for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of these molecules. nih.gov Once a sufficient quantity of a metabolite is isolated, NMR can provide detailed information about its chemical structure.

One-dimensional (1D) and two-dimensional (2D) NMR experiments can precisely determine the location of metabolic modifications. researchgate.net For instance, if Phase I metabolism results in hydroxylation on the phenyl ring, NMR can distinguish between the different possible isomers. Similarly, for Phase II conjugates, NMR can confirm the site of attachment of the glucuronide or sulfate group. nih.govmdpi.com This level of structural detail is crucial for understanding the specific enzymatic pathways involved and the potential biological activity of the metabolites. nih.gov

In-Depth Analysis of the Metabolic Fate and Biotransformation of this compound

Currently, there is a notable absence of publicly available scientific literature detailing the metabolic fate and biotransformation of the specific chemical compound this compound. Extensive searches of chemical and biomedical databases have not yielded specific studies on its in vitro metabolic stability or in vivo metabolic pathways.

This lack of specific data means that a detailed, evidence-based article on the metabolic profile of this particular compound cannot be constructed at this time. Scientific articles in this field rely on experimental data from studies using methodologies such as in vitro assays with liver microsomes or hepatocytes, and in vivo studies in animal models to identify metabolic pathways and resulting metabolites. Without such studies for this compound, any discussion of its metabolic fate would be purely speculative.

For a comprehensive understanding of the biotransformation of this compound, dedicated research would be required. This would involve:

In Vitro Metabolic Stability Assays: These studies would typically involve incubating this compound with cellular and subcellular fractions, such as liver microsomes and hepatocytes, from various species (including human). The rate of disappearance of the parent compound would be monitored over time to determine its metabolic stability, often expressed as a half-life (t½) and intrinsic clearance (CLint).

In Vivo Metabolic Studies: Non-clinical studies in animal models would be necessary to understand the compound's metabolic fate within a whole organism. This would involve administering the compound and subsequently analyzing biological samples (such as plasma, urine, and feces) to identify and quantify the parent compound and its metabolites. These studies would elucidate the primary metabolic pathways, which could include oxidation, conjugation, and other biotransformation reactions.

Until such research is conducted and published, the metabolic characteristics of this compound remain undetermined.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Next-Generation 2-(2,4-Dimethylphenyl)-2-fluoroethanamine Derivatives

The synthesis of fluorinated phenylethylamine derivatives is a key area of research for developing new chemical entities with potentially improved pharmacological profiles. nih.govresearchgate.net Future research in this area could focus on creating a library of derivatives of this compound. This would involve systematic modifications of its chemical structure to explore structure-activity relationships (SAR). Key synthetic strategies could include:

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the 2,4-dimethylphenyl ring to modulate potency, selectivity, and metabolic stability.

Modification of the Ethylamine (B1201723) Side Chain: Altering the length of the alkyl chain, or introducing methyl or other small alkyl groups at the alpha or beta positions, which is known to influence the pharmacological properties of phenethylamines. wikipedia.org

N-alkylation of the Amino Group: Introducing various alkyl or other functional groups to the primary amine to potentially alter receptor binding affinity and selectivity.

These synthetic efforts would provide a diverse set of compounds for further pharmacological evaluation.

Exploration of Novel Biological Targets based on Mechanistic Insights

Substituted phenethylamines are known to interact with a variety of biological targets within the central nervous system (CNS). wikipedia.org While the primary targets of this compound are yet to be determined, future research should aim to identify and characterize its interactions with various receptors, transporters, and enzymes. Biological targets are most commonly proteins such as enzymes, ion channels, and receptors. wikipedia.org

Potential biological targets for investigation include: